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molecular formula C7H12O3 B1314418 4-Methyltetrahydro-2H-pyran-4-carboxylic acid CAS No. 233276-38-5

4-Methyltetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1314418
M. Wt: 144.17 g/mol
InChI Key: VZWFVINYTCLXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309224B2

Procedure details

A solution of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate (5.00 g, 31.6 mmol) in 1:1:1 dioxane/water/MeOH (60 mL) was treated with lithium hydroxide hydrate (5.31 g, 126 mmol) and stirred at RT overnight. The mixture was partially concentrated, diluted with water and EtOAc and acidified to pH=1 with 6M HCl. The layers were separated, the aqueous layer extracted with additional EtOAc (50 mL) and the combined organics were washed with brine, dried over Na2SO4 and concentrated to dryness to afford 4-methyltetrahydro-2H-pyran-4-carboxylic acid (4.61 g, 100%). 1H NMR (400 MHz, DMSO-d6): δ 12.29 (s, 1H), 3.65 (dt, J=11.8, 4.3 Hz, 2H), 3.33-3.32 (m, 2H), 1.87-1.86 (m, 2H), 1.35 (ddd, J=13.5, 9.9, 4.1 Hz, 2H), 1.13 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
lithium hydroxide hydrate
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
dioxane water MeOH
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]([O:10]C)=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.O.[OH-].[Li+]>O1CCOCC1.O.CO>[CH3:1][C:2]1([C:8]([OH:10])=[O:9])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1(CCOCC1)C(=O)OC
Name
lithium hydroxide hydrate
Quantity
5.31 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
dioxane water MeOH
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1.O.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was partially concentrated
ADDITION
Type
ADDITION
Details
diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with additional EtOAc (50 mL)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCOCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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